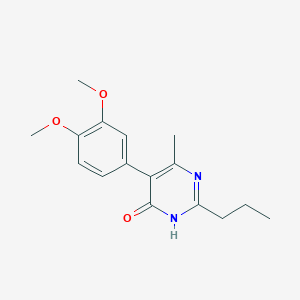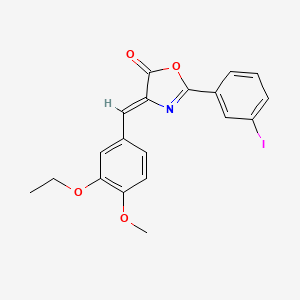
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). It selectively targets the T790M mutation of the EGFR gene, which is the most common cause of resistance to first- and second-generation EGFR TKIs.
作用機序
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone works by irreversibly binding to the T790M mutation of the EGFR gene, which is located in the ATP-binding pocket of the receptor. This prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in patients, with manageable side effects such as diarrhea, rash, and nausea.
実験室実験の利点と制限
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone has several advantages for use in laboratory experiments. It is highly selective for the T790M mutation of the EGFR gene, which allows for specific targeting of cancer cells with this mutation. It is also available in both in vitro and in vivo forms, allowing for a range of experimental designs. However, the complex synthesis process and high cost of this compound may limit its availability for some research groups.
将来の方向性
There are several potential directions for future research on 5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone. One area of interest is the development of combination therapies that can enhance its anticancer activity. Another area of focus is the investigation of resistance mechanisms to this compound, which may lead to the development of new treatment strategies. Additionally, there is ongoing research on the use of this compound in other types of cancer, such as breast and colorectal cancer.
In conclusion, this compound, or this compound, is a promising anticancer agent with specific activity against the T790M mutation of the EGFR gene. Its complex synthesis process and high cost may limit its availability for some research groups, but its potential for combination therapies and investigation of resistance mechanisms make it an important area of focus for future research.
合成法
The synthesis of 5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone involves several steps, including the formation of the pyrimidine ring, the introduction of the 3,4-dimethoxyphenyl and 2-propyl groups, and the final methylation of the 6-position. The process is complex and involves the use of several reagents and solvents, including 2,4-dichloro-5-fluoro-pyrimidine, 3,4-dimethoxyphenylboronic acid, and 2-propyl magnesium bromide.
科学的研究の応用
5-(3,4-dimethoxyphenyl)-6-methyl-2-propyl-4(3H)-pyrimidinone has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be highly effective in inhibiting the growth of NSCLC cells with the T790M mutation, both in vitro and in vivo. In clinical trials, this compound has demonstrated significant activity in patients with advanced NSCLC who have developed resistance to first- and second-generation EGFR TKIs.
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-4-methyl-2-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-6-14-17-10(2)15(16(19)18-14)11-7-8-12(20-3)13(9-11)21-4/h7-9H,5-6H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTGFNHDTKARMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(C(=O)N1)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B6014964.png)
![N-{[(2,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6014975.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B6014984.png)
![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6014995.png)
![N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6015007.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B6015012.png)
![3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide](/img/structure/B6015019.png)

![5-ethyl-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6015028.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-furamide](/img/structure/B6015035.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6015046.png)
![6-(methoxymethyl)-2-(4-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6015050.png)
![3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6015063.png)